

physical and chemical properties of 7-Bromo-2-methylquinazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromo-2-methylquinazoline**

Cat. No.: **B1291492**

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An In-depth Technical Guide to 7-Bromo-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **7-Bromo-2-methylquinazoline**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data and information from closely related analogs to offer a robust resource for research and development activities.

Core Physical and Chemical Properties

7-Bromo-2-methylquinazoline, with the CAS Number 552331-87-0, is a halogenated quinazoline derivative.^[1] Its fundamental properties are summarized below. While experimental data is sparse, predicted values offer a valuable starting point for experimental design.

Table 1: Physical and Chemical Properties of **7-Bromo-2-methylquinazoline**

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂	Commercial Suppliers[2][3][4] [5]
Molecular Weight	223.07 g/mol	Commercial Suppliers[3]
Appearance	Off-white to light yellow solid	Predicted[1]
Boiling Point	244.8 ± 22.0 °C	Predicted[1]
Density	1.565 ± 0.06 g/cm ³	Predicted[1]
pKa	4.24 ± 0.70	Predicted[1]

Spectroscopic Profile

Direct experimental spectral data for **7-Bromo-2-methylquinazoline** is not readily available in public databases. However, analysis of related compounds, such as 7-Bromo-2-methylquinoline, provides a strong basis for predicting its spectroscopic characteristics.[6] Researchers synthesizing or analyzing this compound can expect the following features:

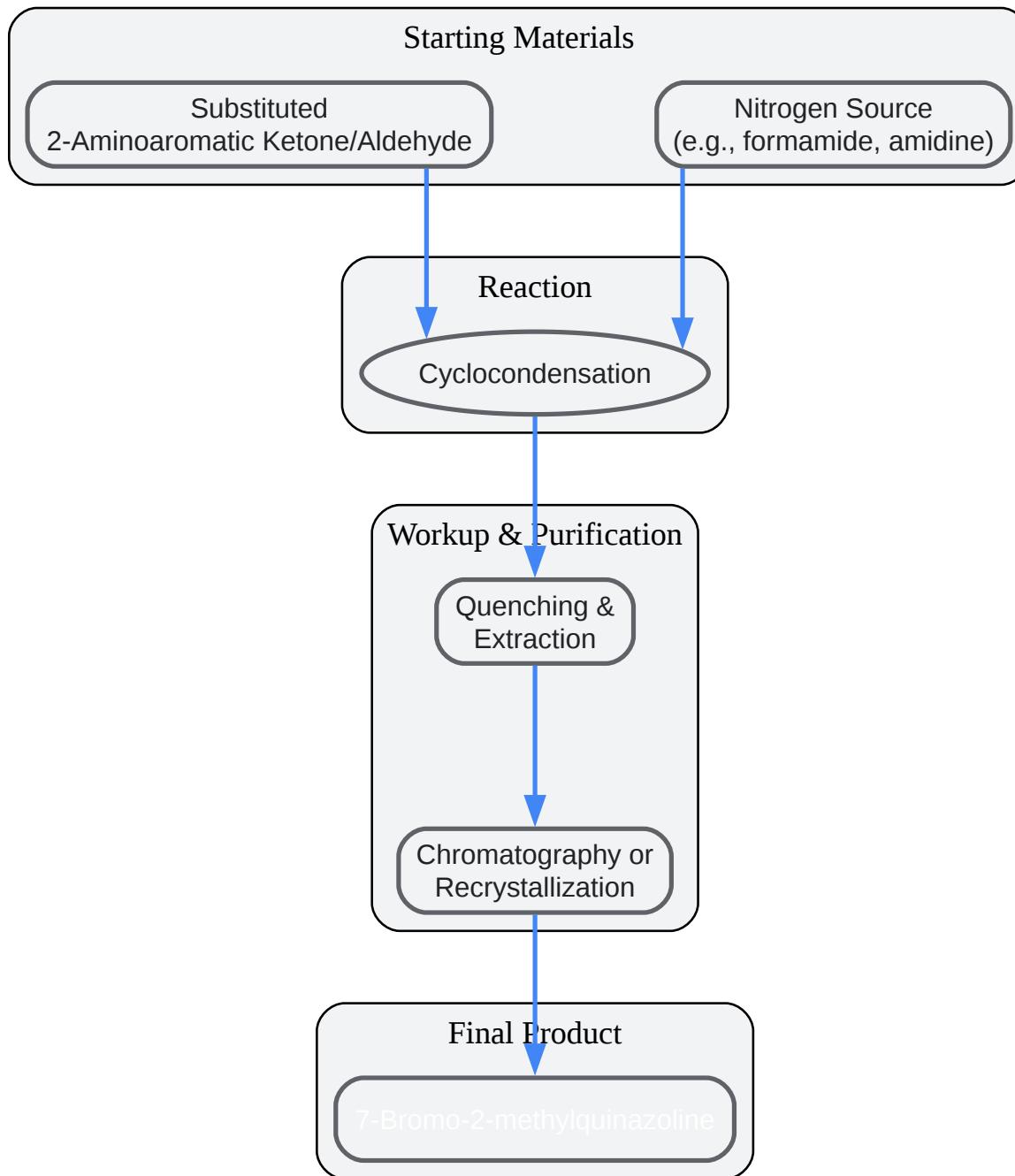
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the quinazoline ring system. The bromine atom at the 7-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the nine carbons of the quinazoline core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
- Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for C-H stretching and bending, C=N and C=C stretching vibrations within the aromatic system, and a C-Br stretching vibration at lower wavenumbers.
- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[7]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of **7-Bromo-2-methylquinazoline** is not published in peer-reviewed literature. However, general synthetic strategies for quinazolines and related heterocyclic systems can be adapted. A plausible approach involves the cyclization of a suitably substituted aminobenzaldehyde or aminoketone with an appropriate nitrogen source.

For instance, a potential synthetic route could be analogous to the Doeblner-Miller synthesis of quinolines, which involves the reaction of an aniline with an α,β -unsaturated aldehyde or ketone in the presence of an acid catalyst.^[6]

Below is a generalized workflow for a potential synthesis.



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Caption: Generalized workflow for the synthesis of **7-Bromo-2-methylquinazoline**.

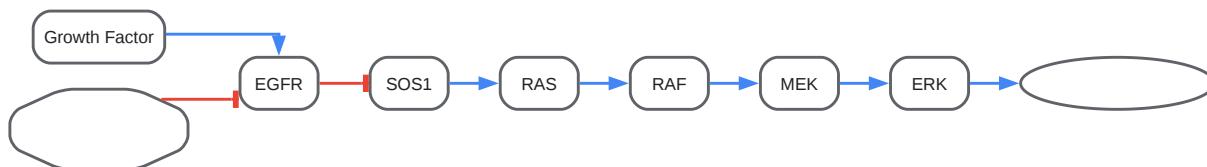
Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **7-Bromo-2-methylquinazoline**, the quinazoline scaffold is a well-established pharmacophore in drug discovery.[8] Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological effects, including:

- Anticancer Activity: Many quinazoline derivatives are known to exhibit potent anticancer properties, often by inhibiting key enzymes in signaling pathways crucial for cancer cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10]
- Antimicrobial and Antifungal Activity: The quinazoline nucleus is present in several compounds with demonstrated efficacy against various bacterial and fungal strains.[11]
- Anti-inflammatory Activity: Certain quinazoline derivatives have been shown to possess significant anti-inflammatory effects.[11]

Given the prevalence of these activities within the quinazoline class, it is plausible that **7-Bromo-2-methylquinazoline** could serve as a valuable scaffold for the development of novel therapeutic agents. The bromo-substituent at the 7-position offers a handle for further chemical modification and structure-activity relationship (SAR) studies.

A potential signaling pathway that could be modulated by quinazoline derivatives is the RAS-MAPK pathway, which is frequently dysregulated in cancer.



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Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline derivative.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of quinazoline derivatives, which can be adapted for **7-Bromo-2-methylquinazoline**.

General Synthetic Protocol (Adapted from Doebner-Miller Reaction)[6]

- Reaction Setup: To a solution of a 4-bromo-2-aminoaryl methyl ketone in a suitable solvent (e.g., ethanol), add a source of the 2-methyl group (e.g., acetaldehyde or its equivalent) and an acid catalyst (e.g., hydrochloric acid or sulfuric acid).
- Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.

General Protocol for Mass Spectrometric Analysis

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron impact (EI)).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring to observe the molecular ion peak and the characteristic isotopic pattern of the bromine-containing fragments.

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- To cite this document: BenchChem. [physical and chemical properties of 7-Bromo-2-methylquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291492#physical-and-chemical-properties-of-7-bromo-2-methylquinazoline]

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